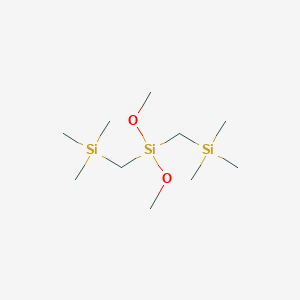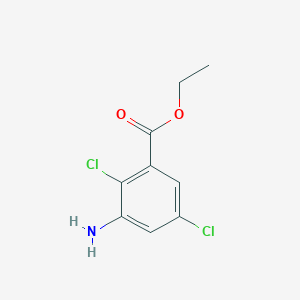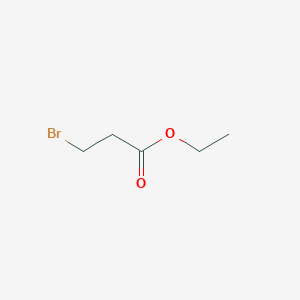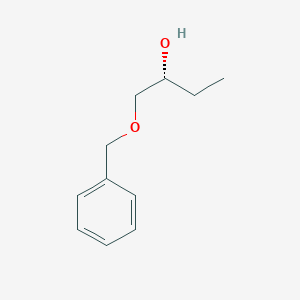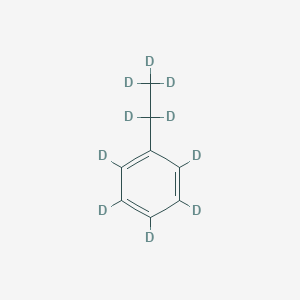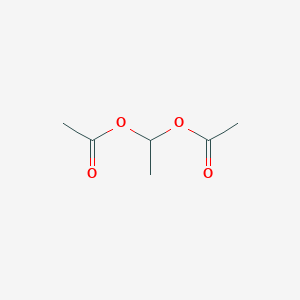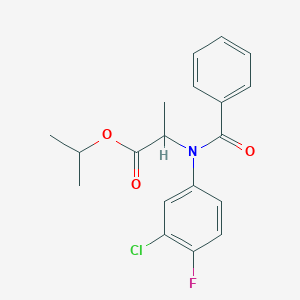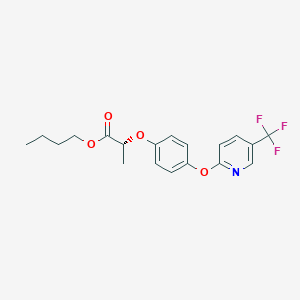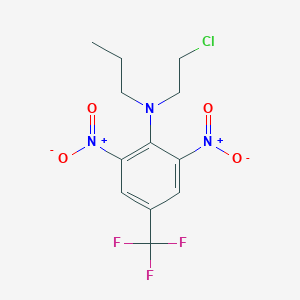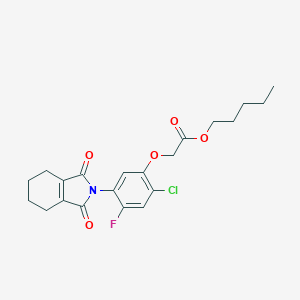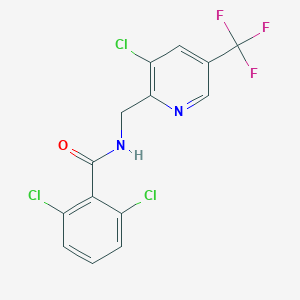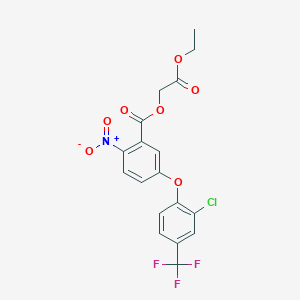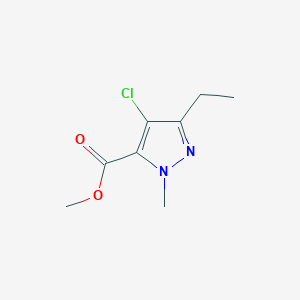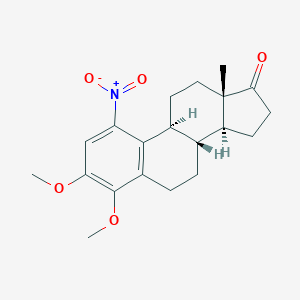
3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one, also known as trestolone or MENT, is a synthetic androgen and anabolic steroid. It was first synthesized in the 1960s and has been studied extensively for its potential use in hormone replacement therapy and as a male contraceptive. In recent years, trestolone has gained attention for its potential as a performance-enhancing drug and has been banned by several sports organizations.
Mécanisme D'action
Trestolone binds to androgen receptors in the body, promoting the development of male sexual characteristics and increasing muscle mass and strength. It is also converted to estrogen in the body, which can cause side effects such as gynecomastia (enlarged breasts in men).
Effets Biochimiques Et Physiologiques
Trestolone has been shown to increase muscle mass and strength in animal studies and in human clinical trials. It has also been found to have a positive effect on bone density and may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trestolone is a potent androgen and anabolic steroid, making it useful for studying the effects of these hormones on the body. However, its potential for abuse and side effects make it a controversial substance to work with.
Orientations Futures
There are several areas of research that could be explored in relation to 3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one. These include:
1. Further investigation of its potential as a male contraceptive, including studies on its long-term safety and efficacy.
2. Studies on its effects on cognitive function and mood, as well as its potential as a treatment for neurodegenerative diseases.
3. Exploration of its potential as a treatment for muscle wasting conditions, such as sarcopenia.
4. Investigation of its effects on bone metabolism and its potential as a treatment for osteoporosis.
5. Studies on its potential as a performance-enhancing drug and its effects on athletic performance.
Conclusion
Trestolone is a synthetic androgen and anabolic steroid that has been studied extensively for its potential use in hormone replacement therapy and as a male contraceptive. It has also gained attention for its potential as a performance-enhancing drug. While there are potential benefits to its use, it is a controversial substance with potential for abuse and side effects. Further research is needed to fully understand its effects on the body and its potential uses in medicine and sports.
Méthodes De Synthèse
Trestolone can be synthesized from 19-nor-4-androstenedione by nitration, reduction, and methylation. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Trestolone has been studied for its potential use in hormone replacement therapy for men with low testosterone levels. It has also been investigated as a male contraceptive, as it can suppress spermatogenesis without affecting libido or other aspects of sexual function.
Propriétés
Numéro CAS |
126291-41-6 |
|---|---|
Nom du produit |
3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one |
Formule moléculaire |
C20H25NO5 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3,4-dimethoxy-13-methyl-1-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H25NO5/c1-20-9-8-12-11(14(20)6-7-17(20)22)4-5-13-18(12)15(21(23)24)10-16(25-2)19(13)26-3/h10-12,14H,4-9H2,1-3H3/t11-,12+,14+,20+/m1/s1 |
Clé InChI |
PYKQKRZEODFWAP-NXXNRAFRSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4OC)OC)[N+](=O)[O-] |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4OC)OC)[N+](=O)[O-] |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4OC)OC)[N+](=O)[O-] |
Synonymes |
3,4-dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one diMeNEO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



